![molecular formula C5H9NO2S B12583114 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide CAS No. 291514-10-8](/img/structure/B12583114.png)
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-1-azabicyclo[410]heptane, 2,2-dioxide is a chemical compound characterized by a bicyclic structure containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, radical initiators, and various oxidizing agents. The conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in diverse chemical transformations.
Aplicaciones Científicas De Investigación
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but contains two nitrogen atoms instead of sulfur and nitrogen.
Azabicyclo[4.1.0]heptane derivatives: These compounds are synthesized through similar methods and have comparable structural features.
Uniqueness
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
291514-10-8 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
2λ6-thia-1-azabicyclo[4.1.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-1-2-5-4-6(5)9/h5H,1-4H2 |
Clave InChI |
UJIRYFAYMGRRTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN2S(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


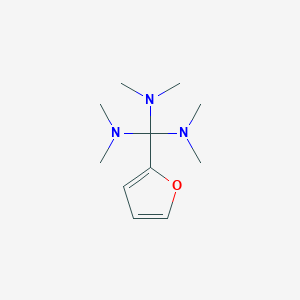
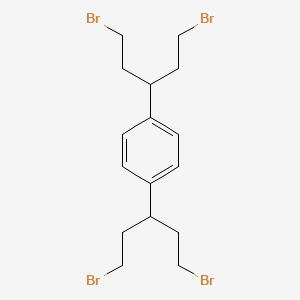
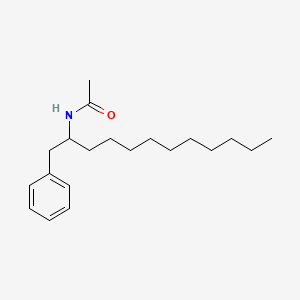
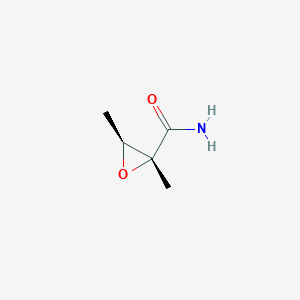

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
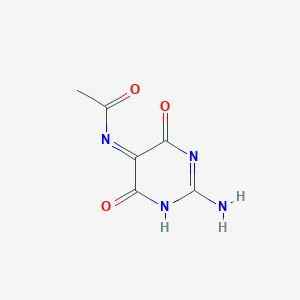
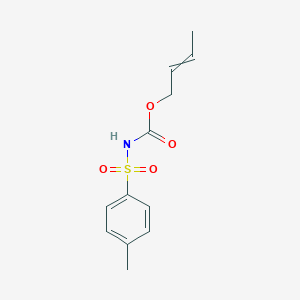

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
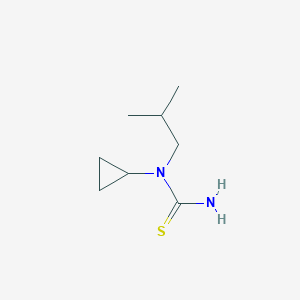
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
